[3-(morpholine-4-carbonyl)phenyl]methanamine
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Overview
Description
[3-(morpholine-4-carbonyl)phenyl]methanamine: is an organic compound with the molecular formula C12H16N2O2 It is characterized by the presence of a morpholine ring attached to a phenyl group through a carbonyl linkage, and an amine group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(morpholine-4-carbonyl)phenyl]methanamine typically involves the reaction of 3-(chloromethyl)benzoyl chloride with morpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the morpholine attacks the carbonyl carbon of the benzoyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(morpholine-4-carbonyl)phenyl]methanamine can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Introduction of substituents such as halogens or nitro groups on the phenyl ring.
Scientific Research Applications
Chemistry: [3-(morpholine-4-carbonyl)phenyl]methanamine is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features make it a candidate for the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile building block for material science applications.
Mechanism of Action
The mechanism of action of [3-(morpholine-4-carbonyl)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The morpholine ring and amine group can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity.
Comparison with Similar Compounds
[3-(piperidine-4-carbonyl)phenyl]methanamine: Similar structure but with a piperidine ring instead of a morpholine ring.
[3-(pyrrolidine-4-carbonyl)phenyl]methanamine: Contains a pyrrolidine ring instead of a morpholine ring.
[3-(tetrahydrofuran-4-carbonyl)phenyl]methanamine: Features a tetrahydrofuran ring in place of the morpholine ring.
Uniqueness: The presence of the morpholine ring in [3-(morpholine-4-carbonyl)phenyl]methanamine imparts unique chemical and biological properties. The oxygen atom in the morpholine ring can participate in additional hydrogen bonding interactions, which may enhance the compound’s binding affinity and specificity in biological systems.
Properties
IUPAC Name |
[3-(aminomethyl)phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-9-10-2-1-3-11(8-10)12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQLNDBCIPRMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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